4-Nitro-D-phenylalanine
Overview
Description
4-Nitro-D-phenylalanine is an amino acid derivative characterized by the presence of a nitro group (-NO2) attached to the phenyl ring of phenylalanine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, 4-Nitro-L-phenylalanine. The compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties .
Mechanism of Action
Target of Action
4-Nitro-D-phenylalanine, also known as H-D-Phe(4-NO2)-OH, is a derivative of the essential amino acid phenylalanine Phenylalanine and its derivatives are known to interact with various enzymes and receptors, including kynurenine–oxoglutarate transaminase 1 and corticoliberin .
Mode of Action
It’s known that phenylalanine and its derivatives can influence the synthesis of several neurotransmitters, such as dopamine and norepinephrine
Biochemical Pathways
Phenylalanine is involved in the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It’s plausible that this compound could influence these pathways, but more research is needed to confirm this.
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of many compounds . Additionally, the presence of other molecules, such as metal ions, could potentially interact with the nitro group in this compound, altering its action .
Biochemical Analysis
Biochemical Properties
4-Nitro-D-phenylalanine participates in biochemical reactions similar to its parent compound, phenylalanine . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL), which is involved in the conversion of phenylalanine to trans-cinnamate . The nitro group in this compound could potentially alter these interactions, affecting the activity of the enzymes and the overall biochemical pathway .
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that this compound could have similar effects, potentially influencing cellular processes in unique ways due to the presence of the nitro group .
Molecular Mechanism
The nitro group in this compound could potentially alter this process, affecting the synthesis of these neurotransmitters and other downstream molecules .
Dosage Effects in Animal Models
Studies on phenylalanine have shown that high levels of this amino acid can impair mitochondrial bioenergetics and induce apoptosis . It’s plausible that this compound could have similar effects, potentially varying with dosage .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as phenylalanine . Phenylalanine is converted into tyrosine, which is then used in the synthesis of neurotransmitters and other important molecules . The presence of the nitro group in this compound could potentially affect these metabolic pathways .
Transport and Distribution
The nitro group in this compound could potentially affect its transport and distribution .
Subcellular Localization
Studies on phenylalanine ammonia-lyases (PALs), enzymes that interact with phenylalanine, have shown that they can be localized in both the cytosol and endomembranes . It’s plausible that this compound could have a similar localization pattern .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-D-phenylalanine typically involves the nitration of D-phenylalanine. One common method includes the reaction of D-phenylalanine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the para position of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-D-phenylalanine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Reduction: 4-Amino-D-phenylalanine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-D-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other functionalized amino acids.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a component in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-L-phenylalanine: The enantiomer of 4-Nitro-D-phenylalanine, differing in its three-dimensional arrangement.
4-Amino-D-phenylalanine: The reduced form of this compound.
D-Phenylalanine: The parent compound without the nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in stereoselective synthesis and studies involving enantiomeric interactions .
Properties
CAS No. |
56613-61-7 |
---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
(2R)-2-azaniumyl-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
GTVVZTAFGPQSPC-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)[O-])[NH3+])[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])[N+](=O)[O-] |
Synonyms |
BOC-CIT-ONP; 56612-88-5; C17H24N4O7; 6292AH; ZINC71788014; Boc-L-Citrulline4-nitrophenylester; AM003430; 4-NITROPHENYL(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-(CARBAMOYLAMINO)PENTANOATE |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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